molecular formula C14H18N4O3S B2944249 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097931-15-0

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2944249
CAS No.: 2097931-15-0
M. Wt: 322.38
InChI Key: JCYXMKJMONDKOQ-UHFFFAOYSA-N
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Description

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a heterocyclic molecule featuring a 3,5-dimethylisoxazole core linked to a pyrrolidinyl-thiadiazole moiety via a propan-1-one bridge. Its structural complexity arises from the integration of multiple pharmacophoric groups: the isoxazole ring (known for metabolic stability), the thiadiazole unit (implicated in hydrogen bonding and bioactivity), and the pyrrolidine scaffold (contributing conformational flexibility).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-9-12(10(2)21-16-9)3-4-14(19)18-6-5-11(8-18)20-13-7-15-22-17-13/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYXMKJMONDKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes an oxazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxazole and thiadiazole rings through cyclization reactions. Detailed synthetic pathways can vary but generally follow established methods for heterocyclic compound synthesis.

Antimicrobial Properties

Research indicates that compounds containing oxazole and thiadiazole rings exhibit significant antimicrobial activity. For example, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
3aEffective (MIC: 12.5 µg/mL)Moderate (MIC: 25 µg/mL)
3bHigh (MIC: 6.25 µg/mL)Low (MIC: 50 µg/mL)

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The presence of the thiadiazole moiety is associated with COX-II inhibition, which is crucial in managing inflammatory conditions. For instance, some derivatives have shown IC50 values as low as 0.52 µM against COX-II, indicating potent anti-inflammatory effects .

Case Studies

In a recent study involving various oxazole and thiadiazole derivatives, researchers found that specific modifications to the structure significantly enhanced biological activity. For example, a compound with a similar scaffold demonstrated excellent metabolic stability and bioavailability with a half-life of 1.63 hours .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on heterocyclic analogs from the evidence, emphasizing synthetic methodologies, structural features, and analytical techniques.

Key Observations:

Synthetic Efficiency: The pyrazole-carbonitrile derivative () achieved a high yield (79%) compared to other analogs, suggesting optimized reaction conditions for similar heterocycles .

Structural Diversity: The coumarin-pyrimidinone hybrid () highlights the integration of fluorescent moieties, which could inspire modifications to the target compound for optical applications .

Analytical Techniques : IR and ¹H NMR () are standard for confirming functional groups, while HPLC-ESI-MSn () could resolve complex mixtures in purity assessments of the target compound .

Table 2: Crystallographic and Computational Tools for Structural Validation

Software/Technique Application in Comparative Studies Relevance to Target Compound Reference
SHELXL/SHELXS Small-molecule refinement, structure solution Critical for confirming stereochemistry
ORTEP-3 Thermal ellipsoid plotting, 3D visualization Useful for crystallographic comparisons
WinGX Crystallographic data integration and analysis Supports multi-software workflows

Notes:

  • The absence of crystallographic data for the target compound in the evidence necessitates reliance on tools like SHELXL and WinGX for future structural studies .
  • Comparative analysis of bond lengths/angles (via ORTEP-3) could elucidate steric effects from the thiadiazole and pyrrolidinyl groups .

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